5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile
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Overview
Description
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position of the bipyridine ring and a cyano group at the 5’-position. Bipyridine derivatives are known for their applications in various fields, including coordination chemistry, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction, where a fluorinated pyridine boronic ester reacts with a bromopyridine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale coupling reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as DNA and enzymes, leading to various biological effects. The compound’s fluorine and cyano groups enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and catalysis.
5,5’-Dibromo-2,2’-bipyridine: Used in the synthesis of chiral catalysts.
Uniqueness
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic properties and reactivity. These features make it particularly valuable in the design of metal complexes with specific functions and in the development of advanced materials .
Properties
CAS No. |
1346686-90-5 |
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Molecular Formula |
C11H6FN3 |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-1-2-11(15-7-10)9-3-8(4-13)5-14-6-9/h1-3,5-7H |
InChI Key |
GLDJVVCCOIUSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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